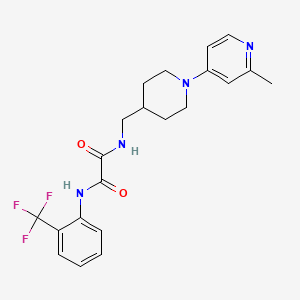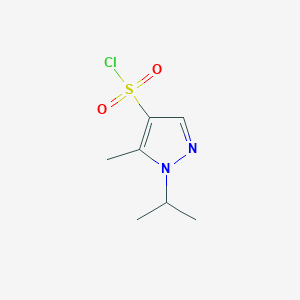![molecular formula C20H21N3O3 B2469068 N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1390583-90-0](/img/structure/B2469068.png)
N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal excitability in the brain. CPP-115 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
CPP-115 works by inhibiting N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide transaminase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 increases this compound levels in the brain, which can have a calming and inhibitory effect on neuronal activity.
Biochemical and physiological effects:
CPP-115 has been shown to increase this compound levels in the brain, which can have a range of effects on neuronal activity. In addition to reducing seizure activity and anxiety-like behavior, CPP-115 has also been shown to have analgesic effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP-115 in lab experiments is its high selectivity for N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide transaminase, which minimizes off-target effects. However, CPP-115 is also relatively unstable and requires careful handling and storage to maintain its potency.
Direcciones Futuras
There are several potential directions for future research on CPP-115. One area of interest is the development of more stable and potent analogs of CPP-115 for use in clinical trials. Another area of interest is the exploration of CPP-115 as a potential treatment for other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the long-term effects of CPP-115 on neuronal function and behavior.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-methylbenzylamine with 4-carbamoylphenylacetic acid to form the intermediate compound, which is then cyclized to form CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, CPP-115 has been shown to increase N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide levels in the brain and reduce seizure activity. In addiction models, CPP-115 has been shown to reduce drug-seeking behavior and withdrawal symptoms. In anxiety models, CPP-115 has been shown to reduce anxiety-like behavior.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-2-4-14(5-3-13)11-23-12-16(10-18(23)24)20(26)22-17-8-6-15(7-9-17)19(21)25/h2-9,16H,10-12H2,1H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMWSXJUDTCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)
![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)


![3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2469000.png)



![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)
![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)
![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)
![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)